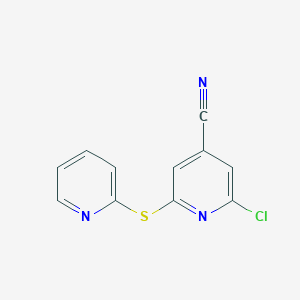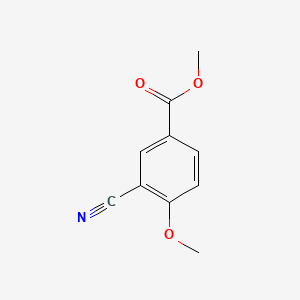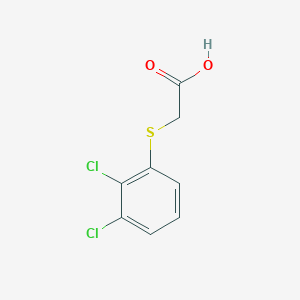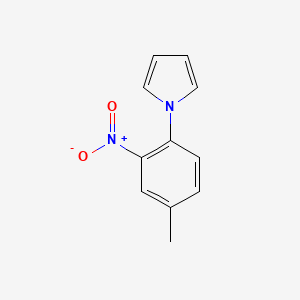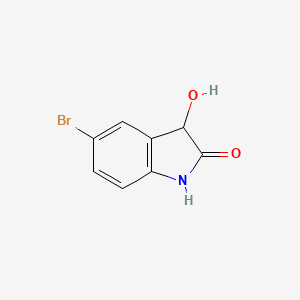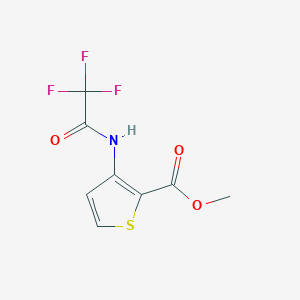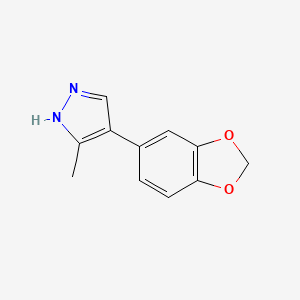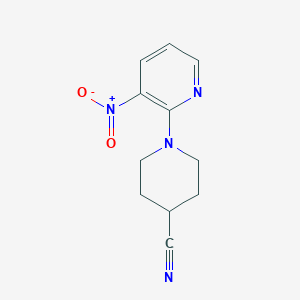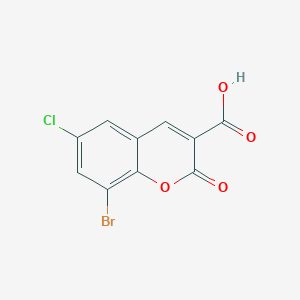
8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid, is a derivative of chromene, which is a heterocyclic compound characterized by a fused benzopyran ring system. Chromenes are known for their diverse biological activities and their utility in various chemical reactions. The presence of bromo and chloro substituents, along with the carboxylic acid group, suggests potential reactivity and usefulness in synthetic chemistry.
Synthesis Analysis
While the specific synthesis of 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid is not detailed in the provided papers, related compounds have been synthesized through various methods. For instance, the synthesis of a selenophene-containing polycyclic heterocycle was achieved using a two-stage method, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of a chromene containing a thiadiazole moiety was characterized by various spectroscopic methods, indicating the importance of such techniques in confirming the structure of synthesized chromene derivatives .
Molecular Structure Analysis
The molecular structure of chromene derivatives is often confirmed using X-ray crystallography, as seen in the synthesis of a selenophene-containing chromene derivative . This technique could be applied to determine the precise molecular geometry of 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid. Furthermore, spectroscopic methods such as IR, NMR, and HRMS are essential tools for characterizing the structure of chromene compounds, as demonstrated in the study of a chromene derivative with a trifluoromethyl group .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions. For example, nucleophilic substitution reactions have been observed with brominated chromene compounds, where the bromo substituent can be replaced by other groups, leading to the formation of new compounds . This suggests that the bromo group in 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid could potentially undergo similar reactions, offering a pathway for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives can be influenced by their substituents. For instance, the introduction of a bromo substituent can enhance the reactivity of the compound towards nucleophilic substitution reactions . Additionally, the presence of a carboxylic acid group can make the compound acidic and enable it to participate in esterification reactions, as seen with other carboxylic acid derivatives . The fluorescence properties of chromene derivatives can also be significant, as some compounds exhibit fluorescence upon derivatization, which can be useful in analytical applications such as high-performance liquid chromatography .
Wissenschaftliche Forschungsanwendungen
G Protein-Coupled Receptor GPR35 Agonism
Research has identified derivatives of chromen-4-one-2-carboxylic acid as potent agonists for the G protein-coupled orphan receptor GPR35. Specifically, compounds like 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid have shown nanomolar potency for human GPR35 and high selectivity against related GPR55 (Funke et al., 2013).
Radioligand Characterization
The tritium-labeled form of a similar compound, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, designated [(3)H]PSB-13253, has been used to characterize receptor binding with high affinity, providing insights into the receptor's pharmacological properties (Thimm et al., 2013).
Fluorescence Properties in Solid State
Derivatives of benzo[c]chromene carboxylic acids, similar in structure to the target compound, have demonstrated excellent fluorescence properties in both ethanol solution and the solid state, with potential applications in molecular recognition and other areas (Shi et al., 2017).
Synthetic Methodology
A rapid synthetic method for producing 4-oxo-4H-chromene-3-carboxylic acid, a related compound, has been established, underlining the importance of efficient synthesis techniques for biologically active compounds (Zhu et al., 2014).
Antibacterial and Antifungal Properties
A study on oxadiazole derivatives containing 2H-chromen-2-one moiety, which is structurally similar, revealed potential antibacterial and antifungal properties, suggesting a wider scope of biological activity for chromene derivatives (Mahesh et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-bromo-6-chloro-2-oxochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClO4/c11-7-3-5(12)1-4-2-6(9(13)14)10(15)16-8(4)7/h1-3H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATFNWFBOLWPKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Cl)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384663 |
Source


|
| Record name | 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid | |
CAS RN |
213749-64-5 |
Source


|
| Record name | 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile](/img/structure/B1334648.png)
![Ethyl 5-[(acetyloxy)methyl]-2-furoate](/img/structure/B1334650.png)
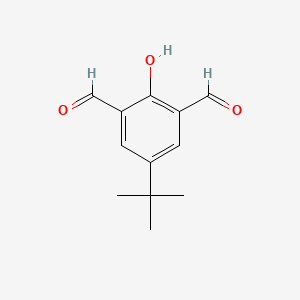
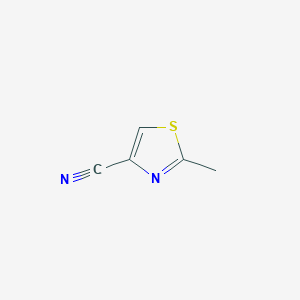
![5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1334657.png)
